(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane
Overview
Description
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane is a chiral amine with significant importance in organic synthesis and pharmaceutical research. This compound is characterized by its two phenyl groups and a tertiary butyl group attached to a central carbon, making it a bulky and sterically hindered molecule. Its chirality and structural complexity make it a valuable intermediate in the synthesis of various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzophenone and tert-butylamine.
Reductive Amination: Benzophenone is subjected to reductive amination with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride. This step forms the intermediate 3,3-dimethyl-1,1-diphenylbutan-2-one.
Chiral Resolution: The intermediate is then resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral acid or chromatography on a chiral stationary phase.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and continuous flow systems to perform the reductive amination efficiently.
Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation Products: Imines, oximes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Amides, ureas.
Scientific Research Applications
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its chiral nature.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
®-(-)-2-Amino-3,3-dimethyl-1,1-diphenylbutane: The enantiomer of the compound with different biological activities.
2-Amino-3,3-dimethyl-1,1-diphenylpropane: A structurally similar compound with a shorter carbon chain.
2-Amino-3,3-dimethyl-1,1-diphenylpentane: A compound with a longer carbon chain.
Uniqueness
(S)-(+)-2-Amino-3,3-dimethyl-1,1-diphenylbutane is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs. Its bulky structure also provides steric hindrance, influencing its reactivity and interactions with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(2S)-3,3-dimethyl-1,1-diphenylbutan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,19H2,1-3H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRLMXUCFVPFGS-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584265 | |
Record name | (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-91-2 | |
Record name | (2S)-3,3-Dimethyl-1,1-diphenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.